2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C15H19BF2O2 and a molecular weight of 280.12 g/mol This compound is characterized by the presence of a difluorocyclopropyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety
Preparation Methods
The synthesis of 2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2,2-difluorocyclopropyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques, such as column chromatography.
Chemical Reactions Analysis
2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate species using reducing agents like sodium borohydride.
Scientific Research Applications
2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes, where the compound can selectively bind to specific molecules and produce a detectable signal .
Comparison with Similar Compounds
2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar compound without the difluorocyclopropyl group, used in organic synthesis.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A brominated analog used in cross-coupling reactions.
The presence of the difluorocyclopropyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)11-7-5-10(6-8-11)12-9-15(12,17)18/h5-8,12H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIUPBWUSJTTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227365-56-0 |
Source
|
Record name | 2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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